ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and an amino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions The process may start with the preparation of the oxadiazole ring, followed by the formation of the triazole ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Large-scale synthesis may also involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to a different amine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a wide range of triazole-based compounds with varying functional groups.
Scientific Research Applications
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or protein interactions.
Industry: The compound’s unique properties make it suitable for developing new materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring with various functional groups.
Amino-Substituted Heterocycles: Compounds with amino groups attached to different heterocyclic rings.
Uniqueness
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H19N7O4 |
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Molecular Weight |
373.37 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[(2-hydroxy-2-phenylethyl)amino]methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C16H19N7O4/c1-2-26-16(25)13-11(23(22-19-13)15-14(17)20-27-21-15)8-18-9-12(24)10-6-4-3-5-7-10/h3-7,12,18,24H,2,8-9H2,1H3,(H2,17,20) |
InChI Key |
NUANRESMDNFNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CNCC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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